Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

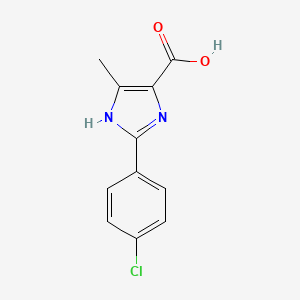

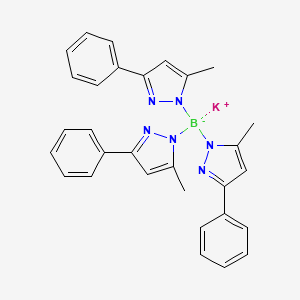

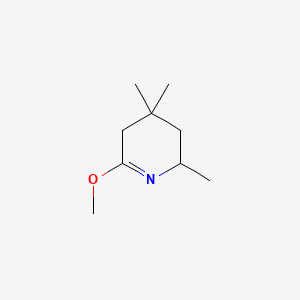

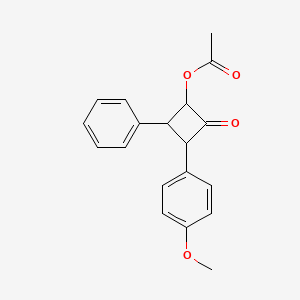

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate is a chemical compound with the molecular formula C30H28BKN6 . It falls under the category of heterocyclic organic compounds .

Synthesis Analysis

Poly(pyrazolyl)borate ligands, such as this compound, have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C30H28BKN6 . The molecular weight of the compound is 522.49 .Physical and Chemical Properties Analysis

This compound has a melting point of 157°C .科学的研究の応用

Active Site Modeling of Enzymes : Research has shown that complexes of Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate can be used to model the active sites of enzymes such as carbonic anhydrase. These models help in understanding enzyme mechanisms and designing enzyme inhibitors (Yang et al., 1997).

Coordination Chemistry and Crystal Structure Analysis : The compound's role in forming various metal complexes has been explored, with studies on crystal structures providing insights into coordination environments and bonding patterns (Yang et al., 1995).

Electronic Structure Studies : this compound has been used in electronic structure studies, including gas-phase photoelectron spectroscopy, to gain insights into the electronic properties of scorpionate ligands (Joshi et al., 2004).

NMR Spectroscopy : The compound has been studied using NMR spectroscopy, particularly to understand the structure of its potassium and thallium salts in solution (López et al., 1995).

Investigation of Weak Interactions in Crystal Structures : Studies have looked into the weak CH/π interactions in crystals of hydrotris(3-phenylpyrazolyl)boratothallium(I) using X-ray crystallography (Ciunik et al., 2004).

Synthesis of Novel Ligands : The synthesis and characterization of novel ligands derived from this compound have been reported, contributing to the development of new materials and catalysts (Weis & Vahrenkamp, 1997).

Dynamic Behavior in Metal Complexes : Research has explored the dynamic behavior of metal complexes containing this compound and its derivatives, aiding in understanding their potential applications in catalysis and materials science (Rheingold et al., 2003).

Application in Sensor Development : The compound has been used in the development of ion-selective sensors, particularly for the detection of metal ions in biological and environmental samples, demonstrating its potential in analytical chemistry (Singh et al., 2007).

Investigation of Antimicrobial Properties : Studies have been conducted on the antimicrobial properties of Potassium hydrotris(2-mercaptobenzathiazolyl)borate and its derivatives, highlighting potential applications in medicinal chemistry and biochemistry (Joshi et al., 2008).

作用機序

Safety and Hazards

Potassium hydrotris(3-phenyl-5-methylpyrazol-1-yl)borate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it under inert gas, avoid contact with air, eyes, skin, or clothing, and store it in a well-ventilated place with the container tightly closed .

将来の方向性

Poly(pyrazolyl)borates of almost any transition metal have been prepared and used as enzymatic models, for the development of new materials, and as power catalysts in reactions as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations . The future directions of this compound could involve further exploration of these applications and the development of new materials and catalysts .

特性

InChI |

InChI=1S/C30H27BN6.K/c1-22-19-28(25-13-7-4-8-14-25)32-35(22)31(36-23(2)20-29(33-36)26-15-9-5-10-16-26)37-24(3)21-30(34-37)27-17-11-6-12-18-27;/h4-21H,1-3H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWIDNDNXAHXPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C(=CC(=N1)C2=CC=CC=C2)C)(N3C(=CC(=N3)C4=CC=CC=C4)C)N5C(=CC(=N5)C6=CC=CC=C6)C.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BKN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate](/img/structure/B574446.png)